Diethyl 2-(cyclopropylmethylene)malonate Diethyl 2-(cyclopropylmethylene)malonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667985
InChI: InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3
SMILES: CCOC(=O)C(=CC1CC1)C(=O)OCC
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

Diethyl 2-(cyclopropylmethylene)malonate

CAS No.:

Cat. No.: VC13667985

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(cyclopropylmethylene)malonate -

Specification

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name diethyl 2-(cyclopropylmethylidene)propanedioate
Standard InChI InChI=1S/C11H16O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h7-8H,3-6H2,1-2H3
Standard InChI Key APXMTKNMFLZJAG-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CC1CC1)C(=O)OCC
Canonical SMILES CCOC(=O)C(=CC1CC1)C(=O)OCC

Introduction

Synthesis Methods

The synthesis of diethyl 2-(cyclopropylmethylene)malonate typically involves the reaction of diethyl malonate with a cyclopropylmethylene halide in the presence of a base. This process is similar to the synthesis of other malonate derivatives, where the formation of an enolate intermediate is crucial for the nucleophilic substitution reaction.

Synthesis Steps:

  • Preparation of Enolate Intermediate: Diethyl malonate is treated with a strong base (e.g., sodium ethoxide) to form the enolate.

  • Nucleophilic Substitution: The enolate reacts with a cyclopropylmethylene halide to form the desired product.

  • Purification: The product is purified using techniques such as flash chromatography.

Chemical Reactions and Applications

Diethyl 2-(cyclopropylmethylene)malonate can undergo various chemical reactions typical of malonate esters, including alkylation, hydrolysis, and decarboxylation. These reactions make it a versatile intermediate in organic synthesis.

Types of Reactions:

  • Alkylation: Further alkylation at the methylene group is possible.

  • Hydrolysis: Acidic or basic hydrolysis yields the corresponding malonic acid derivative.

  • Decarboxylation: Heating can lead to decarboxylation, forming cyclopropylmethylene acetic acid.

Applications:

  • Organic Synthesis: Used as a building block for more complex molecules.

  • Drug Discovery: Potential intermediate in pharmaceutical synthesis.

  • Catalysis: Employed in catalytic reactions to enhance efficiency and selectivity.

Biological Activity and Potential

While specific biological activity data for diethyl 2-(cyclopropylmethylene)malonate is scarce, compounds with similar structures have shown promise in medicinal chemistry. The cyclopropane ring can contribute to unique biological interactions, potentially leading to anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Diethyl 2-(cyclopropylmethylene)malonate differs from its analogs like diethyl 2-(cyclopropylmethyl)malonate primarily in the methylene group's substitution pattern. This difference affects the compound's reactivity and stability.

CompoundStructureReactivity
Diethyl 2-(cyclopropylmethylene)malonateCyclopropylmethylene groupHigh reactivity due to strained cyclopropane ring
Diethyl 2-(cyclopropylmethyl)malonateCyclopropylmethyl groupLower reactivity compared to cyclopropylmethylene derivatives

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